molecular formula C12H13Cl3O2 B13769870 2,2,2-Trichloro-1-phenylethyl isobutyrate CAS No. 72929-02-3

2,2,2-Trichloro-1-phenylethyl isobutyrate

Cat. No.: B13769870
CAS No.: 72929-02-3
M. Wt: 295.6 g/mol
InChI Key: WPPIDRMGMMPCMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,2-Trichloro-1-phenylethyl isobutyrate typically involves the esterification of 2,2,2-trichloro-1-phenylethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloro-1-phenylethyl isobutyrate undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trichloro-1-phenylethyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylethyl isobutyrate involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and other cellular processes .

Comparison with Similar Compounds

2,2,2-Trichloro-1-phenylethyl isobutyrate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the trichloromethyl and phenylethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72929-02-3

Molecular Formula

C12H13Cl3O2

Molecular Weight

295.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate

InChI

InChI=1S/C12H13Cl3O2/c1-8(2)11(16)17-10(12(13,14)15)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

WPPIDRMGMMPCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl

Origin of Product

United States

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